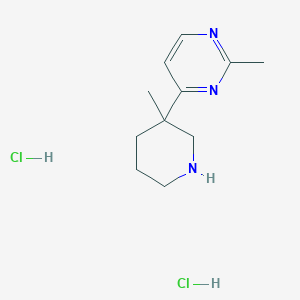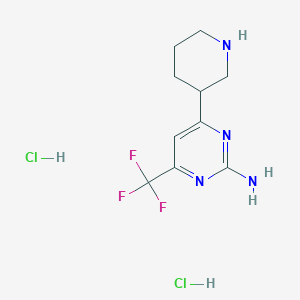
4-(Piperidin-3-yl)-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride
説明
4-(Piperidin-3-yl)-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride, commonly referred to as 4-Piperidin-6-trifluoromethylpyrimidin-2-amine dihydrochloride (4-PTD), is a synthetic compound with a wide range of applications in scientific research and laboratory experiments. 4-PTD has been studied extensively in recent years due to its unique properties and potential for use in a variety of areas.
科学的研究の応用
Pyrimidine Derivatives in Medicinal Chemistry
Pyrimidine derivatives, including compounds like 4-(Piperidin-3-yl)-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride, have been extensively studied for their medicinal and pharmaceutical applications. Research highlights the role of such compounds in the synthesis of N-heterocycles, which are crucial for the development of natural products and therapeutic compounds. The stereochemical versatility of pyrimidine derivatives allows for the creation of diverse piperidines, pyrrolidines, and azetidines, essential for addressing a broad spectrum of health-related issues (R. Philip et al., 2020).
Potential in Optoelectronic Materials
The integration of pyrimidine structures into optoelectronic materials has been a subject of significant interest. Pyrimidine and its derivatives demonstrate promise in the development of luminescent molecules, chelate compounds, and materials relevant to photo- and electroluminescence. The ability of these compounds to form coordination and hydrogen bonds makes them suitable candidates for use as sensing probes and in the fabrication of organic light-emitting diodes (OLEDs), highlighting their versatile applications in modern technology (G. Lipunova et al., 2018).
Environmental Applications: PFAS Removal
Amine-functionalized sorbents, which could be related to the amine groups present in 4-(Piperidin-3-yl)-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride, have been identified as effective for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The interaction mechanisms of such amine-containing sorbents with PFAS highlight the potential environmental applications of compounds possessing similar functional groups. This suggests that the compound , or its derivatives, might be explored for environmental remediation purposes, particularly in water treatment (M. Ateia et al., 2019).
Anti-Alzheimer's Applications
The pyrimidine core has also been explored for its potential in the treatment of Alzheimer's disease. Structural Activity Relationship (SAR)-based studies have identified pyrimidine derivatives as promising agents against Alzheimer's, pointing towards the therapeutic relevance of compounds like 4-(Piperidin-3-yl)-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride in neurodegenerative disorder management. These studies suggest a framework for developing new therapeutics based on the pyrimidine scaffold to address cognitive decline and related symptoms (Subham Das et al., 2021).
特性
IUPAC Name |
4-piperidin-3-yl-6-(trifluoromethyl)pyrimidin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N4.2ClH/c11-10(12,13)8-4-7(16-9(14)17-8)6-2-1-3-15-5-6;;/h4,6,15H,1-3,5H2,(H2,14,16,17);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQUWZRJQAOYTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC(=NC(=N2)N)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-3-yl)-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{5-[2-(2-Fluoro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride](/img/structure/B1402418.png)
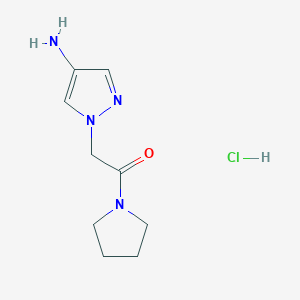
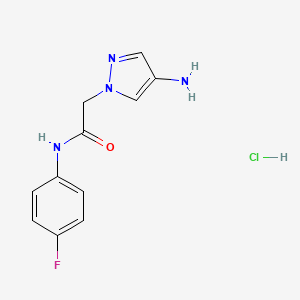
![[2,4']Bipiperidinyl-1-yl-(4-methyl-thiazol-5-yl)-methanone hydrochloride](/img/structure/B1402423.png)
![[5-(3-Fluoro-phenyl)-4-morpholin-2-yl-pyrimidin-2-yl]-dimethyl-amine hydrochloride](/img/structure/B1402424.png)
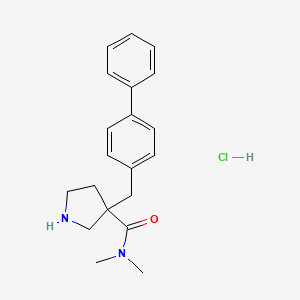
![1-(3-Pyrrolidin-2-yl-5,6-dihydro-8H-[1,2,4]triazolo-[4,3-a]pyrazin-7-yl)-ethanone dihydrochloride](/img/structure/B1402427.png)


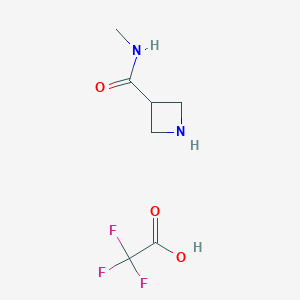


![3-(4-Aminomethyl-cyclohexyl)-thieno[2,3-b]pyridine-2-carboxylic acid amide hydrochloride](/img/structure/B1402436.png)
